molecular formula C20H20N2O2S2 B2875656 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide CAS No. 922998-39-8

4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide

Cat. No.: B2875656
CAS No.: 922998-39-8
M. Wt: 384.51
InChI Key: MGQXCLKLGICLJN-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide is a synthetic organic compound that features a thiazole ring and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Attachment of the Methoxyphenylthio Group: The methoxyphenylthio group is introduced via a nucleophilic substitution reaction, where 4-methoxyphenylthiol reacts with an appropriate electrophile.

    Formation of the Butanamide Moiety: The final step involves the coupling of the thiazole derivative with a butanoyl chloride in the presence of a base to form the butanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring and methoxyphenylthio group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
  • 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propionamide
  • 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)benzamide

Uniqueness

4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide is unique due to its specific butanamide moiety, which can influence its pharmacokinetic properties and biological activity. The presence of the methoxyphenylthio group also imparts distinct electronic and steric characteristics that can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-24-16-9-11-17(12-10-16)25-13-5-8-19(23)22-20-21-18(14-26-20)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQXCLKLGICLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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